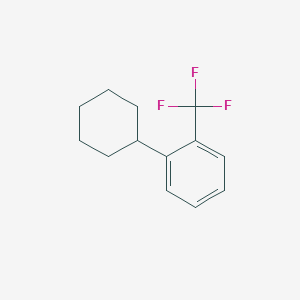

1-Cyclohexyl-2-(trifluoromethyl)benzene

Description

Significance of Organofluorine Compounds in Synthetic Chemistry

Organofluorine compounds, organic molecules containing one or more carbon-fluorine bonds, have become indispensable in numerous scientific and technological fields. The introduction of fluorine into an organic molecule can dramatically alter its physical, chemical, and biological properties. This is due to the unique characteristics of the fluorine atom, including its high electronegativity, small size, and the strength of the carbon-fluorine bond. In synthetic chemistry, the selective incorporation of fluorine is a powerful strategy to modulate a molecule's reactivity, stability, and conformational preferences. The development of novel fluorination methods continues to be an active area of research, enabling chemists to access a diverse array of complex fluorinated molecules that were previously inaccessible.

Context of Trifluoromethylated Aromatic Systems in Advanced Materials and Pharmaceutical Intermediates

Among the various fluorinated motifs, the trifluoromethyl (-CF3) group is of particular importance, especially when attached to an aromatic system. Trifluoromethylated aromatic compounds are prevalent in pharmaceuticals, agrochemicals, and advanced materials. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the aromatic ring, which can, in turn, affect intermolecular interactions and reaction pathways.

In the realm of medicinal chemistry, the -CF3 group is often introduced to enhance a drug candidate's metabolic stability, lipophilicity, and binding affinity to biological targets. Its presence can block sites of metabolism and improve membrane permeability, leading to more favorable pharmacokinetic profiles. For instance, a significant percentage of top-selling drugs contain at least one fluorine atom, with the trifluoromethyl group being a common feature. In materials science, the incorporation of trifluoromethyl groups into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.

Overview of Cyclohexyl-Substituted Aromatic Architectures in Chemical Synthesis

Cyclohexyl-substituted aromatic architectures represent another important class of compounds in chemical synthesis. The cyclohexyl group, a non-planar and conformationally flexible saturated ring, can introduce three-dimensionality to an otherwise flat aromatic system. This can have profound effects on the molecule's shape, steric profile, and how it interacts with its environment, such as a receptor binding site in a biological system.

In synthetic strategies, the cyclohexyl group can serve as a bulky substituent to direct the regioselectivity of reactions on the aromatic ring. Furthermore, the combination of a rigid aromatic ring and a flexible cyclohexyl group provides a scaffold that is frequently explored in the design of new bioactive molecules. The synthesis of such compounds often involves cross-coupling reactions or Friedel-Crafts alkylations to form the crucial carbon-carbon bond between the aliphatic and aromatic rings.

Defining the Research Scope for 1-Cyclohexyl-2-(trifluoromethyl)benzene

The research focus on this compound is primarily driven by its role as a key intermediate in the synthesis of pharmaceutically active compounds. A notable example is its use in the manufacturing of Siponimod, a modulator of the sphingosine-1-phosphate receptor used in the treatment of multiple sclerosis. acs.org The specific arrangement of the cyclohexyl and trifluoromethyl groups on the benzene (B151609) ring in this compound is crucial for the final structure and activity of the target drug molecule.

The synthesis of this compound itself has been a subject of process development research, with goals of improving efficiency, cost-effectiveness, and safety for large-scale production. acs.org Methodologies for its preparation include a multi-step process starting from 1-bromo-2-(trifluoromethyl)benzene, which undergoes a Grignard reaction with cyclohexanone, followed by dehydration and subsequent palladium-catalyzed hydrogenation to yield the final product. acs.org Another approach involves a nickel-catalyzed Kumada–Corriu coupling reaction. acs.org

Detailed analytical characterization of this compound is essential for quality control in its application as a synthetic intermediate. This includes the use of various spectroscopic techniques to confirm its identity and purity.

Below are tables summarizing the key identification and available physicochemical and spectroscopic data for this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

|---|---|

| CAS Number | 13376-27-7 chemicalbook.compharmaffiliates.com |

| Molecular Formula | C13H15F3 pharmaffiliates.com |

| Molecular Weight | 228.26 g/mol pharmaffiliates.com |

| IUPAC Name | This compound |

| Synonyms | Toluene, o-cyclohexyl-α,α,α-trifluoro- pharmaffiliates.com |

Interactive Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless liquid | torayfinechemicals.com |

| Assay | 98.0% Min | torayfinechemicals.com |

Interactive Table 3: Spectroscopic Data for (2-(Trifluoromethyl)cyclohexyl)benzene

| Technique | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.32-7.31 (m, 4H), 7.26-7.22 (m, 1H), 3.14-3.10 (m, 1H), 2.69-2.60 (m, 1H), 2.18-2.08 (m, 2H), 1.98-1.92 (m, 1H), 1.87-1.80 (m, 1H), 1.76-1.70 (m, 2H), 1.65-1.51 (m, 2H) (for cis diastereomer) rsc.org |

| ¹³C NMR (150 MHz, CDCl₃) | δ 143.1, 128.2, 128.1, 128.0 (q, J = 280.8 Hz), 126.4, 44.6 (q, J = 23.4 Hz), 42.0, 28.9, 24.8, 24.3, 22.2 (for cis diastereomer) rsc.org |

| ¹⁹F NMR (376 MHz, CDCl₃) | δ -62.5 (s, br) (for cis diastereomer); -68.6 (d, J = 7.90 Hz) (for trans diastereomer) rsc.org |

| Infrared (IR) (thin film) | 3089, 3063, 3030, 2940, 2873, 1604, 1496, 1452, 1400, 1383, 1313 cm⁻¹ rsc.org |

| Low-Resolution Mass Spectrometry (LRMS) (GC-MS) | m/z calculated for C₁₃H₁₅F₃ 228.11, found 228.1 rsc.org |

Classical Synthesis Routes

Classical approaches have long been employed for the construction of the cyclohexylarene framework. These methods often involve multi-step sequences utilizing fundamental organometallic reactions and catalytic reductions.

Grignard-Based Reactions for C(sp²)-C(sp³) Bond Formation

Grignard reagents are powerful nucleophiles widely used for creating C-C bonds. Their application in the synthesis of this compound involves two primary strategies.

Reaction of Halogen-Substituted Trifluoromethylbenzenes with Cyclohexanone Followed by Dehydration and Hydrogenation

A well-established route involves the reaction of a Grignard reagent, derived from a halogen-substituted trifluoromethylbenzene, with cyclohexanone. justia.com This nucleophilic addition forms a tertiary alcohol intermediate, 1-(2-(trifluoromethyl)phenyl)cyclohexanol. justia.comacs.org

The synthesis begins with the formation of the Grignard reagent from a precursor like 1-bromo-2-(trifluoromethyl)benzene. This organomagnesium compound then attacks the electrophilic carbonyl carbon of cyclohexanone. justia.com The resulting tertiary alcohol is not the final product and is subsequently subjected to a two-step transformation:

Dehydration: The alcohol is dehydrated under acidic conditions to yield an unsaturated intermediate, 1-(2-(trifluoromethyl)phenyl)cyclohexene. acs.org

Hydrogenation: The alkene is then reduced to the saturated cycloalkane. This final step is typically achieved through catalytic hydrogenation, yielding this compound. justia.comacs.org

This multi-step sequence is a reliable method for constructing the desired carbon skeleton. acs.org

Cross-Coupling of Grignard Reagents with Cycloalkyl Halides

An alternative Grignard-based approach is the direct cross-coupling of a trifluoromethylphenyl Grignard reagent with a cycloalkyl halide. justia.com This method forges the C(sp²)-C(sp³) bond in a single coupling step, offering a more convergent pathway. The reaction involves preparing the Grignard reagent from a halogen-substituted trifluoromethylbenzene, such as o-chlorobenzotrifluoride, by reacting it with magnesium metal. justia.comgoogle.com This organometallic intermediate is then coupled with a cycloalkyl halide, like cyclohexyl bromide, in the presence of a suitable catalyst. justia.com

Research has shown that iron and cobalt salts are effective catalysts for this transformation. justia.com A nickel-catalyzed version of this reaction, known as the Kumada-Corriu coupling, has also been developed and successfully demonstrated on a large scale for producing related structures. acs.orgacs.org This method is valued for its efficiency and use of readily available starting materials. acs.org

Table 1: Representative Yields in Grignard Cross-Coupling Reactions

| Starting Halogenated Arene | Catalyst System | Product | Yield | Source |

|---|---|---|---|---|

| o-chlorobenzotrifluoride | Iron or Cobalt Salt | This compound | 75.2% | justia.com |

Catalytic Hydrogenation Strategies

Catalytic hydrogenation is a critical step in several synthetic routes to this compound and its analogues. acs.orggoogle.com Most commonly, it is employed as the final step in the Grignard-cyclohexanone pathway to reduce the double bond of the 1-(2-(trifluoromethyl)phenyl)cyclohexene intermediate. justia.comacs.org

This reduction is typically performed using hydrogen gas over a palladium-on-charcoal (Pd/C) catalyst. acs.orggoogle.com The reaction is generally carried out in a solvent like methanol at moderate temperatures (e.g., 40°C) and pressures (1-5 bar) until the consumption of hydrogen ceases. google.com This process efficiently converts the unsaturated ring into the desired saturated cyclohexyl group. acs.orggoogle.com

Beyond this specific application, catalytic hydrogenation is also a key strategy in alternative routes, such as those starting from biphenyl-type precursors. For instance, the selective hydrogenation of one aromatic ring in a substituted biphenyl (B1667301) can yield the corresponding cyclohexylbenzene (B7769038) derivative. researchgate.net

Table 2: Conditions for Catalytic Hydrogenation

| Substrate | Catalyst | Solvent | Conditions | Product | Source |

|---|

Transition Metal-Catalyzed Coupling Approaches

Modern synthetic chemistry heavily relies on transition metal catalysts, particularly palladium, to facilitate the formation of C-C bonds with high efficiency and functional group tolerance. fishersci.ca

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for synthesizing trifluoromethylated cyclohexylarenes. acs.org During the early development of related complex molecules, several key palladium-catalyzed methods were instrumental. acs.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. In one reported synthesis, a Negishi cross-coupling was used to introduce the cyclohexyl group. The reaction between an organozinc derivative of cyclohexane (formed from cyclohexyl magnesium chloride and ZnCl₂) and a substituted 2-(trifluoromethyl)benzene derivative proceeded in the presence of a palladium catalyst, Pd(PtBu₃)₂, to afford the coupled product in 58% yield. acs.org

Suzuki Coupling: The Suzuki coupling, which pairs an organoboron reagent with an organic halide, has also been employed. An example involves the reaction of cyclohexenylboronic acid with 4-bromo-3-(trifluoromethyl)benzoic acid. acs.org This reaction creates the bond between the two rings, which is then followed by subsequent hydrogenation and other transformations to achieve the final target structure. acs.org

These cascade reactions, where heterocyclization can be followed by Heck, Sonogashira, or Suzuki-type couplings, provide a more direct and convergent method compared to multi-step protocols that require the isolation of functionalized intermediates. nih.gov

Table 3: Comparison of Palladium-Catalyzed Coupling Reactions for Cyclohexylarene Synthesis

| Reaction Name | Arene Partner | Cycloalkane Partner | Catalyst | Key Features | Source |

|---|---|---|---|---|---|

| Negishi Coupling | Substituted 2-(trifluoromethyl)benzene | Cyclohexylzinc chloride | Pd(PtBu₃)₂ | Utilizes an organozinc reagent; 58% yield reported. | acs.org |

Synthetic Routes to this compound and Related Compounds

The synthesis of this compound and analogous trifluoromethylated cyclohexylarenes is a critical process in the development of pharmacologically active molecules. Various cross-coupling methodologies have been developed to construct the key carbon-carbon bond between the cyclohexyl and trifluoromethyl-substituted benzene moieties. These methods often employ transition metal catalysts, with palladium, nickel, iron, and cobalt being prominent examples.

1 Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, offering mild and efficient routes to complex molecules.

1 Negishi Cross-Coupling for Introduction of the Cyclohexyl Group

The Negishi cross-coupling reaction, which involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, has been a key strategy in the synthesis of cyclohexylarenes. acs.orgwikipedia.org In an early-stage developmental route for a key intermediate, a Negishi cross-coupling was employed to introduce the cyclohexyl group. acs.org This reaction utilized cyclohexyl magnesium chloride, which was transmetalated with zinc chloride to form the organozinc reagent. The subsequent coupling with a protected 4-(bromomethyl)-1-chloro-2-(trifluoromethyl)benzene derivative was catalyzed by a palladium complex, Pd(PtBu3)2, affording the desired this compound derivative in a 58% yield. acs.org The use of organozinc reagents in Negishi coupling is advantageous due to their high reactivity and functional group tolerance. thermofisher.com

2 Suzuki Coupling Routes in Related Cyclohexylarene Syntheses

The Suzuki coupling, which pairs an organoboron compound with an organic halide or triflate, is another powerful palladium-catalyzed method for forming carbon-carbon bonds. An alternative to the Negishi coupling for synthesizing related cyclohexylarene structures involves a Suzuki coupling approach. acs.org In this route, 4-bromo-3-(trifluoromethyl)benzoic acid was coupled with cyclohexenylboronic acid. acs.org Subsequent hydrogenation of the resulting cyclohexenylarene yielded the saturated cyclohexyl ring. acs.org This method highlights the versatility of Suzuki coupling in accessing these important structural motifs.

2 Nickel-Catalyzed Methodologies

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions and have been successfully applied to the synthesis of cyclohexyltrifluoromethylbenzenes.

1 Kumada–Corriu Coupling in the Formation of Cyclohexyltrifluoromethylbenzenes

The Kumada–Corriu coupling, one of the first transition metal-catalyzed cross-coupling reactions, utilizes a Grignard reagent and an organic halide. wikipedia.org A second-generation synthesis of a key intermediate for the drug Siponimod employed a nickel-catalyzed Kumada–Corriu coupling. acs.orgacs.org This approach involved the direct coupling of a 1-halo-2-(trifluoromethyl)benzene with cyclohexyl magnesium chloride. acs.org The reaction proved to be a more cost-effective and efficient method for creating the C(sp²)–C(sp³) bond between the benzene ring and the cyclohexyl group. acs.org Various nickel-phosphine catalysts were evaluated, with Ni(dppe)Cl2 providing the desired this compound in a 32.25% yield, alongside debrominated and homocoupling byproducts. acs.org

| Catalyst | Yield of this compound | Reference |

| Ni(dppe)Cl2 | 32.25% | acs.org |

| Other pre-generated nickel-phosphine catalysts | Inferior results | acs.org |

| Fe(acac)3 | 5.70% | acs.org |

2 Application of Ligand-Free Nickel Catalysts

While many nickel-catalyzed cross-coupling reactions rely on phosphine ligands to stabilize the catalyst and promote reactivity, research has also explored the use of ligand-free nickel catalysts. These systems can offer advantages in terms of cost and simplicity. The development of such methodologies is an ongoing area of interest in the synthesis of complex organic molecules.

3 Iron and Cobalt Salt-Catalyzed Cross-Coupling

In a push for more sustainable and economical synthetic methods, iron and cobalt catalysts have emerged as promising alternatives to precious metals like palladium. acs.org These earth-abundant metals can catalyze cross-coupling reactions with high efficiency. iasoc.it For instance, iron salts such as FeCln and Fe(acac)n have been shown to be effective precatalysts for a variety of cross-coupling reactions involving Grignard reagents. acs.org In the context of synthesizing this compound, an investigation into iron-catalyzed coupling showed that Fe(acac)3 yielded the product, albeit at a low level of 5.70%. acs.org A patent discloses a method for producing cycloalkyl(trifluoromethyl)benzenes by reacting a halogen-substituted trifluoromethyl benzene with magnesium to form a Grignard reagent, which is then cross-coupled with a cycloalkyl halide in the presence of an iron or cobalt salt. justia.com This process is highlighted as being industrially advantageous due to its simplicity and high efficiency. justia.com

Structure

3D Structure

Properties

Molecular Formula |

C13H15F3 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

1-cyclohexyl-2-(trifluoromethyl)benzene |

InChI |

InChI=1S/C13H15F3/c14-13(15,16)12-9-5-4-8-11(12)10-6-2-1-3-7-10/h4-5,8-10H,1-3,6-7H2 |

InChI Key |

GOOGWXNFRXEGCO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC=CC=C2C(F)(F)F |

Origin of Product |

United States |

Reactivity and Chemical Transformations of 1 Cyclohexyl 2 Trifluoromethyl Benzene

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (SEAr) reactions, the directing effects of the existing substituents are paramount. wikipedia.org For 1-Cyclohexyl-2-(trifluoromethyl)benzene, the cyclohexyl group directs incoming electrophiles to its ortho (position 6) and para (position 4) positions. The trifluoromethyl group directs to its meta (positions 4 and 6) positions. Therefore, both groups reinforce substitution at positions 4 and 6. However, the activating nature of the cyclohexyl group and the deactivating nature of the trifluoromethyl group mean that position 4, which is para to the activator and meta to the deactivator, is the most likely site for electrophilic attack. Position 6 is sterically hindered by the adjacent cyclohexyl group.

Bromination is a classic electrophilic aromatic substitution reaction. Reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) are effective and often milder alternatives to liquid bromine for the bromination of activated aromatic rings. organic-chemistry.orgpku.edu.cn DBDMH has been shown to be a useful reagent for the monobromination of various aromatic compounds, including those with electron-donating groups. okayama-u.ac.jpresearchgate.net

In the case of this compound, the reaction with DBDMH is expected to yield primarily the 4-bromo derivative due to the combined directing effects of the substituents. The reaction proceeds via the generation of an electrophilic bromine species which then attacks the electron-rich aromatic ring.

Table 1: Predicted Regioselectivity in the Bromination of this compound

| Position | Influence of Cyclohexyl Group | Influence of Trifluoromethyl Group | Overall Effect | Predicted Outcome |

| 3 | meta | ortho | Deactivated | Minor/No Product |

| 4 | para | meta | Activated | Major Product |

| 5 | meta | para | Deactivated | Minor/No Product |

| 6 | ortho | meta | Activated (Sterically Hindered) | Minor Product |

Transformations Involving the Trifluoromethyl Moiety

The trifluoromethyl group is known for its high stability due to the strength of the carbon-fluorine bonds. tcichemicals.comacs.org However, under specific and often harsh conditions, it can undergo chemical transformations.

The electron-withdrawing nature of the trifluoromethyl group makes the aromatic ring electron-deficient, but the CF3 group itself can be reactive. tcichemicals.com For instance, trifluoromethyl-substituted arenes can react in the presence of Brønsted superacids, potentially forming acylium ion intermediates that can participate in Friedel-Crafts type reactions. nih.gov Hydrolysis of the CF3 group to a carboxylic acid (COOH) group is also possible, typically requiring concentrated sulfuric acid. acs.orgnih.gov Furthermore, selective C-F bond transformations in aromatic trifluoromethyl groups can be achieved under mild conditions with appropriate substrate design or reagent choice, allowing for the synthesis of difluoromethyl or monofluoromethyl derivatives. tcichemicals.com

Table 2: Potential Transformations of the Trifluoromethyl Group

| Reagent/Condition | Product Functional Group | Reaction Type |

| Concentrated H₂SO₄, heat | Carboxylic Acid (-COOH) | Hydrolysis |

| Brønsted Superacids (e.g., CF₃SO₃H) | Acylium ion intermediate | C-F bond activation |

| Nucleophiles (e.g., NaOMe) | Carbomethoxy group (-COOMe) | Nucleophilic substitution (requires activation) researchgate.net |

Reactions of the Cyclohexyl Group

The saturated cyclohexyl ring is generally less reactive than the aromatic ring. However, the benzylic C-H bond (the carbon of the cyclohexyl ring attached to the benzene (B151609) ring) is a potential site for reaction.

Oxidation of the cyclohexyl group, particularly at the benzylic position, is a significant reaction pathway. The oxidation of cyclohexylbenzene (B7769038) to cyclohexylbenzene hydroperoxide is an important industrial process for the co-production of phenol (B47542) and cyclohexanone. google.com This type of autoxidation typically proceeds via a free-radical mechanism initiated by radical initiators and catalyzed by metal salts. researchgate.net A similar oxidation can be expected for this compound, leading to the corresponding hydroperoxide. The presence of N-hydroxyphthalimide (NHPI) can catalyze the selective oxidation of the benzylic C-H bond. researchgate.net

Reduction of the saturated cyclohexyl ring is not a common transformation. More likely is dehydrogenation (an oxidation reaction) to form a biphenyl (B1667301) derivative, although this requires specific catalytic conditions, typically at high temperatures with catalysts like palladium on carbon.

Radical-Mediated Reactions

Radical reactions can offer alternative pathways for the functionalization of this compound. These reactions can be initiated by heat, light, or chemical radical initiators. One possible reaction site is the benzylic position of the cyclohexyl group. For example, radical bromination using N-bromosuccinimide (NBS) or DBDMH in the presence of a radical initiator like AIBN could selectively introduce a bromine atom at this position. organic-chemistry.org

Additionally, radical reactions can involve the trifluoromethyl group. The generation of trifluoromethyl radicals is a key step in many trifluoromethylation reactions, although in this context, it would involve the cleavage of the Ar-CF3 bond, which is energetically demanding. wikipedia.orgmdpi.com More relevant are reactions where the entire 1-Cyclohexyl-2-(trifluoromethyl)phenyl moiety acts as a radical. This can be achieved, for example, from a corresponding aryl halide precursor through photoredox catalysis, which can then participate in coupling reactions. acs.org

Base-Promoted Homolytic Aromatic Substitution (BHAS)

A review of the current scientific literature does not yield specific examples of Base-Promoted Homolytic Aromatic Substitution (BHAS) reactions involving this compound. While BHAS is a known method for the substitution of hydrogen on aromatic rings, its application to this particular substrate has not been detailed in the available research.

Derivatization Strategies for Functionalization

The primary documented derivatization of this compound is its conversion to 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (B8146621). This transformation is a critical step in the synthesis of Siponimod, a medication used to treat multiple sclerosis. The synthesis of the parent compound, this compound, is efficiently achieved through a nickel-catalyzed Kumada-Corriu coupling reaction.

The subsequent functionalization to introduce the chloromethyl group is accomplished via a Blanc chloromethylation reaction. This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the aromatic ring, thereby functionalizing the molecule for further synthetic manipulations.

Detailed research findings have outlined a scalable, two-step synthesis to produce 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene from the readily available 1-halo-2-(trifluoromethyl)benzene. This second-generation process has been demonstrated on a large scale, showing a significant increase in yield and a reduction in process mass intensity.

The table below outlines the key components used in the derivatization of this compound via Blanc chloromethylation.

| Reactant/Reagent | Function |

| This compound | Starting Material |

| Formaldehyde Source (e.g., paraformaldehyde) | Source of the methylene (B1212753) group |

| Hydrogen Chloride | Acid catalyst and source of chlorine |

| Lewis Acid Catalyst (optional) | To enhance reactivity |

This derivatization strategy highlights a targeted approach to functionalizing the this compound core, enabling its use in the synthesis of more complex molecules. The development of scalable processes for this transformation underscores its industrial importance.

Computational and Theoretical Chemistry Studies of 1 Cyclohexyl 2 Trifluoromethyl Benzene

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis of 1-Cyclohexyl-2-(trifluoromethyl)benzene are essential for understanding its three-dimensional structure and the relative energies of its different spatial arrangements. The molecule's structure is characterized by the covalent bond between the sp²-hybridized carbon of the benzene (B151609) ring and the sp³-hybridized carbon of the cyclohexane ring. Rotation around this single bond gives rise to various conformers.

Table 1: Calculated Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (Benzene-Cyclohexane) | Relative Energy (kcal/mol) |

|---|---|---|

| Global Minimum | ~60° | 0.00 |

| Local Minimum | ~120° | 1.5 - 2.5 |

| Transition State | 0° (Eclipsed) | > 10 |

| Transition State | 90° (Bisectional) | 4.0 - 6.0 |

Note: The data in this table is illustrative, based on typical values for sterically hindered biaryl systems, and represents the expected results from molecular modeling calculations.

Quantum-Chemical Calculations for Electronic Structure

Quantum-chemical calculations provide a detailed picture of the electronic structure, which governs the molecule's reactivity and spectroscopic properties.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions. For this compound, DFT is particularly useful for studying its synthesis, such as the Nickel-catalyzed Kumada–Corriu coupling of a 1-halo-2-(trifluoromethyl)benzene with a cyclohexyl Grignard reagent. acs.orgacs.org

DFT calculations can map out the entire reaction pathway, identifying the structures and energies of reactants, transition states, and products. This allows for the elucidation of the catalytic cycle, including key steps like oxidative addition, transmetalation, and reductive elimination. For instance, DFT studies on similar cross-coupling reactions have provided detailed mechanistic insights that guide experimental efforts to optimize reaction conditions and catalyst design. figshare.comibs.re.kr By modeling the intermediates in the synthesis of this compound, researchers can understand the role of ligands on the nickel catalyst and predict potential side reactions, such as debromination or the formation of biaryl products. acs.org

Ab Initio and Semi-Empirical Methods (e.g., INDO) for Predicting Spectroscopic Parameters

While DFT is a workhorse, other quantum-chemical methods are also employed. Ab initio methods, which are based on first principles without empirical parameters, can provide highly accurate results for smaller systems and serve as benchmarks. researchgate.net Semi-empirical methods, such as INDO (Intermediate Neglect of Differential Overlap), are computationally less demanding and can be applied to larger molecules. wikipedia.org These methods are particularly useful for predicting spectroscopic parameters. researchgate.net

For this compound, these calculations can predict properties like NMR chemical shifts, vibrational frequencies (IR and Raman spectra), and electronic absorption spectra. researchgate.net By comparing calculated spectra with experimental data, the accuracy of the computed molecular structure can be validated. For example, a study on the related compound 1-cyclohexyl-1-phenyl-3-(piperidin-1-yl)propan-1-ol utilized DFT calculations to obtain vibrational frequencies that were in good agreement with experimental FT-IR and FT-Raman spectra. ripublication.com A similar approach would be used for this compound to assign its spectral features.

Thermodynamic and Kinetic Studies of Reactions

Computational chemistry provides quantitative data on the thermodynamics and kinetics of reactions involving this compound.

Analysis of Bond Dissociation Enthalpies (BDE) and Free Energies (BDFE)

Bond Dissociation Enthalpy (BDE) is the energy required to break a specific bond homolytically. ucsb.edunist.gov It is a critical parameter for predicting a molecule's thermal stability and its propensity to undergo radical reactions. Computational methods, particularly DFT, can accurately calculate BDE values. vjs.ac.vn For this compound, key BDEs of interest include the C-C bond connecting the two rings, the C-H bonds on the cyclohexane ring, and the C-F bonds of the trifluoromethyl group. The analysis of these values helps in understanding potential degradation pathways and reactivity patterns. For instance, the BDE of the C-H bonds can indicate the most likely site for radical abstraction in downstream functionalization reactions.

Table 2: Calculated Bond Dissociation Enthalpies (BDE) for Selected Bonds

| Bond | BDE (kcal/mol) at 298 K |

|---|---|

| Benzene(C)-Cyclohexyl(C) | 95 - 105 |

| Cyclohexyl(C)-H | 94 - 99 |

| Benzene(C)-CF3 | 100 - 110 |

| F2C-F | 125 - 135 |

Note: The data in this table is illustrative, based on typical BDE values for similar chemical bonds, and represents expected computational outcomes.

Computational Insights into Catalytic Cycles and Intermediates

As mentioned, this compound is synthesized via catalytic cross-coupling reactions. acs.org Computational studies offer a molecular-level view of these catalytic cycles that is often inaccessible through experimental means alone. whiterose.ac.uk By modeling the reaction of a nickel or palladium catalyst with the aryl halide and Grignard reagent, each step of the cycle can be scrutinized. figshare.comresearchgate.net

These computational models can:

Identify the active catalytic species: Determine the true structure of the catalyst that enters the cycle.

Characterize intermediates: Calculate the geometry and stability of transient species, such as Ni(0) or Ni(II) complexes. figshare.com

Determine rate-limiting steps: By calculating the energy barriers for each transition state, the slowest step of the reaction can be identified, which is crucial for reaction optimization.

Explain selectivity: Model different possible reaction pathways to understand why a particular product is formed over others.

This computational approach provides a rational basis for catalyst improvement and process development in the synthesis of this compound and other complex molecules. ibs.re.kr

Theoretical Predictions of Redox Potentials for Trifluoromethylated Compounds

The introduction of a trifluoromethyl (-CF3) group to an aromatic ring significantly influences its electronic properties, which in turn affects its redox potential. Computational chemistry provides powerful tools to predict these properties, offering insights that are valuable for understanding reaction mechanisms and designing new chemical transformations. Quantum-chemical methods are frequently employed to calculate the redox potentials of trifluoromethyl-containing compounds. sciengine.comsciengine.comresearchgate.net

One of the key applications of these theoretical predictions is in the study of trifluoromethylation reactions, many of which are believed to involve oxidation or reduction of a trifluoromethyl-containing species. sciengine.comsciengine.comresearchgate.net Accurate prediction of redox potentials can help in assessing the feasibility of a proposed reaction pathway and in understanding the relative reactivity of different trifluoromethylation reagents.

A variety of computational methods can be used to predict redox potentials. For instance, the ωB97X-D density functional has been identified as a reliable method for calculating ionization potentials, electron affinities, and bond dissociation enthalpies, all of which are related to the redox behavior of trifluoromethyl-containing compounds. sciengine.comsciengine.comresearchgate.net These calculations are typically performed considering the solvent effects, as redox potentials are highly dependent on the medium. The SMD solvation model is one such method used for these calculations in solution phases like acetonitrile or N,N-dimethylformamide. sciengine.com

The strong electron-withdrawing nature of the trifluoromethyl group generally leads to an increase in the redox potential of the parent aromatic compound. acs.org This effect is significantly more pronounced than that of a single fluorine substituent due to the absence of conjugative donor effects from the CF3 group. acs.org This trend has been computationally and experimentally verified in various systems, such as ferrocenes, where the addition of CF3 groups substantially increases the redox potential. acs.org

Theoretical calculations have been used to generate extensive databases of one-electron absolute redox potentials for a wide range of trifluoromethyl substrates and trifluoromethylated radicals in acetonitrile. sciengine.comsciengine.com These theoretical results have proven useful for interpreting experimental observations, such as the relative efficiency of different trifluoromethylation reagents. sciengine.comsciengine.com

Below is an illustrative table showcasing the type of data that can be generated through these computational studies for a series of trifluoromethylated arenes. Please note that this is a representative table, and the specific values would need to be calculated for this compound.

| Compound | Calculated Oxidation Potential (V) | Calculated Reduction Potential (V) |

| Toluene | 2.25 | -2.58 |

| (Trifluoromethyl)benzene | 2.65 | -2.25 |

| 1-Methyl-2-(trifluoromethyl)benzene | 2.58 | -2.32 |

| This compound | Value not available | Value not available |

This table is for illustrative purposes. The values for the first three compounds are representative of typical computational results for similar molecules. Specific calculations for this compound are not publicly available.

Mechanistic Investigations of Chemical Transformations

Computational studies are instrumental in elucidating the mechanisms of chemical transformations involving trifluoromethylated compounds like this compound. Density Functional Theory (DFT) calculations, in particular, provide deep insights into reaction pathways, transition states, and the nature of reactive intermediates. researchgate.net

Many transformations involving the trifluoromethyl group proceed through radical intermediates. The generation of a trifluoromethyl radical (•CF3) is a key step in numerous synthetic methodologies. Computational studies can model the formation of this radical from various precursors and its subsequent reaction with substrates. For example, the decarboxylation of trifluoroacetates to generate •CF3 radicals has been a subject of mechanistic investigation, with computational analysis helping to understand the high oxidation potentials involved. researchgate.net

Single-electron transfer (SET) processes are also common in the chemistry of trifluoromethylated compounds. researchgate.net Theoretical calculations can predict the feasibility of SET pathways by comparing the redox potentials of the species involved. For instance, computational analysis of fluorinated radicals can correlate their electrophilicity with their oxidizing ability, indicating their propensity to engage in SET processes. researchgate.net

In the context of reactions involving this compound, mechanistic investigations would likely focus on transformations at the aromatic ring, the cyclohexyl group, or the trifluoromethyl group itself. For example, if this compound were to undergo further aromatic substitution, computational chemistry could be used to predict the regioselectivity of the reaction by analyzing the energies of the possible intermediates.

A general proposed mechanism for a photoredox-catalyzed trifluoromethylation of an aryl compound, which could be investigated computationally, is outlined below:

Excitation: A photocatalyst (PC) absorbs light and is excited to a higher energy state (PC*).

SET to Reagent: The excited photocatalyst engages in a single-electron transfer with a trifluoromethyl source (e.g., CF3I), generating a trifluoromethyl radical (•CF3).

Radical Addition: The •CF3 radical adds to the aromatic ring of a substrate like this compound.

Oxidation and Product Formation: The resulting radical intermediate is oxidized to a cation, which then loses a proton to form the final product.

DFT calculations can be used to model the energy changes at each of these steps, identify the rate-determining step, and rationalize the observed experimental outcomes.

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking (General for Trifluoromethylated Aryl Systems)

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are powerful computational tools used in drug discovery and materials science to understand how the structure of a molecule relates to its biological activity or physical properties. nih.govaaup.edunih.gov These methods are broadly applicable to various classes of compounds, including trifluoromethylated aryl systems like this compound.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their measured activity. This is achieved by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. aaup.edunih.gov

For trifluoromethylated aryl compounds, relevant molecular descriptors might include:

Electronic descriptors: These describe the electron distribution in the molecule and can be influenced by the strongly electron-withdrawing trifluoromethyl group.

Steric descriptors: These relate to the size and shape of the molecule, with the bulky cyclohexyl and trifluoromethyl groups playing a significant role.

Hydrophobic descriptors: The lipophilicity of the molecule, which is often enhanced by the trifluoromethyl group, is a crucial factor in biological systems.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent or selective molecules. nih.govnih.govresearchgate.net

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.govaaup.eduqub.ac.uk This method is essential for structure-based drug design. nih.gov

In a hypothetical scenario where this compound is being investigated as an inhibitor of a particular enzyme, molecular docking could be used to:

Predict the binding mode of the compound within the enzyme's active site.

Identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the compound and the protein.

Estimate the binding affinity of the compound for the protein.

The trifluoromethyl group can play a crucial role in these interactions. Its steric bulk can influence the fit of the molecule in a binding pocket, and it can participate in non-covalent interactions that contribute to binding affinity. qub.ac.uk The results of molecular docking studies can provide valuable insights for optimizing the structure of a lead compound to improve its activity. nih.govaaup.edu

The table below illustrates the types of data generated in a typical QSAR study for a series of hypothetical enzyme inhibitors.

| Compound | Experimental Activity (pIC50) | Predicted Activity (pIC50) | Key Descriptors |

| Inhibitor A | 6.5 | 6.4 | LogP, Molar Refractivity |

| Inhibitor B | 7.2 | 7.1 | LogP, Dipole Moment |

| Inhibitor C | 5.9 | 6.0 | Molar Refractivity, Surface Area |

| This compound | Not available | Model dependent | Can be calculated |

This table is for illustrative purposes only and does not represent actual data for a specific biological target.

Applications As Synthetic Intermediates and Precursors

Precursor in Pharmaceutical Synthesis

The structural motifs present in 1-Cyclohexyl-2-(trifluoromethyl)benzene are highly sought after in medicinal chemistry for their ability to influence a molecule's interaction with biological targets.

Key Intermediate for Siponimod and Related Sphingosine-1-Phosphate (S1P) Receptor Modulators

The most prominent application of this compound is in the manufacturing of Siponimod, an oral drug approved for the treatment of secondary progressive multiple sclerosis. acs.org Siponimod is a selective modulator of the sphingosine-1-phosphate (S1P) receptors 1 and 5. acs.org The synthesis of this complex therapeutic agent relies heavily on the core structure provided by this compound.

Several manufacturing routes have been developed to produce Siponimod, many of which involve the initial construction of the this compound scaffold. acs.org One common strategy begins with a less expensive starting material, 1-bromo-2-(trifluoromethyl)benzene. justia.comgoogle.com This compound undergoes a Grignard reaction with cyclohexanone, followed by dehydration and subsequent hydrogenation to yield this compound. justia.com

| Starting Material | Key Reactions | Product | Reference |

|---|---|---|---|

| 1-bromo-2-(trifluoromethyl)benzene | 1. Grignard reaction with cyclohexanone 2. Dehydration 3. Hydrogenation | This compound | justia.com |

| 1-halo-2-(trifluoromethyl)benzene | Nickel-catalyzed Kumada–Corriu coupling with cyclohexyl magnesium chloride | This compound | acs.org |

Once formed, this intermediate is further functionalized. For instance, it can undergo a Blanc chloromethylation or a bromination to introduce a reactive handle on the benzene (B151609) ring, producing key downstream intermediates like 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene (B8146621) or 4-bromo-1-cyclohexyl-2-trifluoromethyl-benzene. acs.orggoogle.com These activated compounds are then elaborated through multiple steps to complete the synthesis of Siponimod. acs.org

Building Block for Other Complex Bioactive Molecules

The favorable physicochemical properties imparted by the cyclohexyl and trifluoromethyl groups make the this compound scaffold attractive for the discovery of other bioactive molecules. The trifluoromethyl group can enhance a compound's lipophilicity and influence its electronic properties, while the cyclohexyl moiety adds steric bulk that can affect binding to biological targets. cymitquimica.com While Siponimod is the primary example, the core structure is a viable starting point for developing analogues and new chemical entities aimed at various therapeutic targets where such properties are desirable.

Use in Functional Materials Development

The properties that make this compound valuable in pharmaceuticals also translate to materials science, although this application is less documented.

Raw Material for Liquid Crystal Materials

Compounds containing cyclohexyl and phenyl rings are common structural motifs in liquid crystal materials. These materials require molecules with specific shapes and electronic properties to align in an ordered fashion. While direct application of this compound in this field is not widely reported, its derivatives are noted as potential intermediates. For example, patent literature mentions the synthesis of 4-substituent cyclohexanone liquid crystal intermediates, highlighting the utility of the broader chemical class to which this compound belongs. google.com The general structure is useful for producing materials for electronic information, optical, and resin applications. justia.com

Precursor in Agrochemical Development

Fluorinated compounds are of significant interest in the agrochemical industry due to their enhanced biological activity. The trifluoromethyl group is a common feature in modern pesticides and herbicides. Although specific, large-scale use of this compound in commercial agrochemicals is not extensively detailed in publicly available research, its derivatives are recognized as potential candidates for agrochemical synthesis. cymitquimica.comhsppharma.com The compound's structure is suitable for creating new active ingredients for use as herbicides, plant growth regulators, and fungicides. hsppharma.com

Role in the Synthesis of Value-Added Chemicals

Beyond its specific end-use applications, this compound is a precursor to more complex, value-added chemical intermediates. A prime example is its conversion to 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene and 4-bromo-1-cyclohexyl-2-trifluoromethyl-benzene. acs.orggoogle.com

| Reactant | Reaction Type | Product | Significance | Reference |

|---|---|---|---|---|

| This compound | Blanc Chloromethylation | 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene | Key intermediate for Siponimod synthesis | acs.org |

| This compound | Bromination (using 1,3-dibromo-5,5-dimethylhydantoin) | 4-bromo-1-cyclohexyl-2-trifluoromethyl-benzene | Versatile intermediate for further coupling reactions | google.com |

These functionalized derivatives serve as versatile building blocks in organic synthesis. The introduction of a chloromethyl or bromomethyl group provides a reactive site for nucleophilic substitution and cross-coupling reactions, enabling the attachment of more complex molecular fragments and the construction of diverse chemical libraries for drug discovery and other applications. acs.orgcymitquimica.com The development of scalable processes for these transformations underscores the industrial importance of this compound as a foundational chemical. acs.org

Derivatization to Other Aromatic and Cyclohexyl Derivatives

This compound serves as a versatile intermediate in organic synthesis, amenable to various derivatization reactions that modify both its aromatic and cyclohexyl moieties. These transformations are crucial for the synthesis of more complex molecules, particularly in the pharmaceutical industry. The electronic properties of the trifluoromethyl group and the steric bulk of the cyclohexyl group influence the regioselectivity and reactivity of these derivatization reactions.

Key transformations include electrophilic aromatic substitution on the benzene ring and oxidation or functionalization of the cyclohexyl ring. Research has focused on introducing functional groups at specific positions to facilitate further synthetic manipulations.

Derivatization of the Aromatic Ring

The aromatic ring of this compound can undergo electrophilic substitution reactions. The directing effects of the cyclohexyl and trifluoromethyl groups play a significant role in determining the position of substitution. The cyclohexyl group is an ortho, para-director, while the trifluoromethyl group is a meta-director. The para-position to the cyclohexyl group is the most sterically accessible and electronically favorable for substitution.

One of the most important derivatizations is chloromethylation, a type of electrophilic aromatic substitution. The Blanc reaction, which uses formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, introduces a chloromethyl group onto the aromatic ring. This reaction is a key step in the synthesis of Siponimod, a modulator of the sphingosine-1-phosphate receptor. The chloromethyl group is typically introduced at the 4-position of this compound, yielding 4-(chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene acs.org.

Bromination of the aromatic ring has also been reported. This reaction, which uses a brominating agent such as N-bromosuccinimide, also results in substitution at the 4-position to yield 4-bromo-1-cyclohexyl-2-(trifluoromethyl)benzene. This brominated derivative can be further functionalized. For instance, it can be converted to the corresponding Grignard reagent, which can then react with carbon dioxide to introduce a carboxylic acid group, forming 4-cyclohexyl-3-trifluoromethyl-benzoic acid.

Derivatization of the Cyclohexyl Ring

The cyclohexyl ring of this compound can also be derivatized, although this is less commonly reported than aromatic substitution. Oxidation of the cyclohexyl group is a potential pathway for introducing functionality. For example, cyclohexylbenzene (B7769038) can be oxidized to cyclohexylbenzene-1-hydroperoxide researchgate.netgoogle.com. This hydroperoxide can then be cleaved to yield phenol (B47542) and cyclohexanone. While this specific reaction has been extensively studied for cyclohexylbenzene, the principles can be applied to substituted derivatives like this compound.

More advanced methods for the functionalization of the cyclohexyl ring have also been developed. These include site-selective C-H functionalization, which allows for the introduction of various functional groups at specific positions on the cyclohexyl ring. For arylcyclohexanes, dirhodium catalysts have been shown to direct carbene C-H insertion to the C4-position and the benzylic C1-position of the cyclohexyl ring nih.gov. These methods provide a high degree of control over the derivatization process and are valuable for the synthesis of complex molecules.

Below is an interactive data table summarizing the derivatization reactions of this compound.

| Starting Material | Reagents and Conditions | Product | Type of Derivatization |

| This compound | Formaldehyde, HCl, Lewis Acid (Blanc Reaction) | 4-(Chloromethyl)-1-cyclohexyl-2-(trifluoromethyl)benzene | Aromatic Chloromethylation |

| This compound | Brominating Agent (e.g., NBS) | 4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene | Aromatic Bromination |

| 4-Bromo-1-cyclohexyl-2-(trifluoromethyl)benzene | 1. Mg, THF; 2. CO2; 3. H3O+ | 4-Cyclohexyl-3-trifluoromethyl-benzoic acid | Aromatic Carboxylation |

| This compound (by analogy with cyclohexylbenzene) | O2, Catalyst (e.g., N-hydroxyphthalimide) | 1-(2-(Trifluoromethyl)phenyl)cyclohexan-1-ol | Cyclohexyl Oxidation |

| Arylcyclohexanes (general class) | Diazo compound, Dirhodium catalyst | C4- or C1-functionalized arylcyclohexane | Cyclohexyl C-H Functionalization |

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in contemporary synthesis. Future research concerning 1-Cyclohexyl-2-(trifluoromethyl)benzene will undoubtedly prioritize the development of greener and more sustainable synthetic methodologies. A primary focus will be the optimization of existing nickel-catalyzed Kumada-Corriu coupling reactions, which have proven effective for the formation of the crucial C(sp²)-C(sp³) bond between the trifluoromethylbenzene and cyclohexyl moieties.

Key areas for improvement include the use of more sustainable solvents, potentially transitioning from traditional organic solvents to greener alternatives like biomass-derived solvents or even aqueous systems where feasible. Furthermore, the development of recyclable nickel catalysts, possibly through immobilization on solid supports, would significantly reduce the environmental impact by minimizing metal waste. Exploring alternative energy inputs, such as photocatalysis or electrochemical methods for the synthesis of trifluoromethylated arenes, could also lead to milder and more energy-efficient reaction conditions, reducing the reliance on thermal heating. Mechanochemical approaches, which minimize or eliminate the need for solvents, present another promising avenue for a more sustainable synthesis.

Exploration of Novel Catalytic Systems for Selective Transformations

The efficiency and selectivity of the synthesis of this compound are heavily reliant on the catalytic system employed. Future research will delve into the exploration of novel catalytic systems to enhance performance and expand the reaction scope. While nickel has shown considerable promise, the investigation of other earth-abundant and less toxic transition metals as catalysts is a critical area of interest.

A significant focus will be on the design and synthesis of advanced phosphine ligands for nickel catalysts. The steric and electronic properties of these ligands play a crucial role in the catalytic cycle, influencing factors such as oxidative addition, transmetalation, and reductive elimination. High-throughput experimentation (HTE) will be an invaluable tool for the rapid screening of vast libraries of ligands and reaction conditions to identify optimal catalytic systems for the coupling of sterically demanding substrates like 2-substituted trifluoromethylbenzenes and cyclohexyl Grignard reagents. The development of well-defined nickel precatalysts that are air- and moisture-stable will also simplify experimental procedures and improve reproducibility.

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A profound understanding of the reaction mechanism is fundamental to the rational design of improved synthetic methods. Future research will employ a synergistic approach, integrating advanced experimental techniques with sophisticated computational modeling to elucidate the intricate mechanistic details of the synthesis of this compound.

In-situ spectroscopic methods, such as NMR and IR spectroscopy, will be utilized to monitor the reaction progress in real-time, allowing for the identification and characterization of key catalytic intermediates. Kinetic studies will provide crucial data on reaction rates and the influence of various parameters on the catalytic cycle.

Complementing these experimental investigations, Density Functional Theory (DFT) calculations will be instrumental in modeling the entire catalytic cycle. These computational studies will provide insights into the geometries and energies of transition states and intermediates, helping to rationalize observed selectivities and reactivity patterns. This integrated approach will be particularly valuable for understanding the role of the trifluoromethyl group and the bulky cyclohexyl moiety in the various steps of the Kumada-Corriu coupling.

Expansion of Derivatization Strategies for Diverse Chemical Libraries

While this compound is a valuable intermediate, its full potential lies in its utility as a versatile building block for the creation of diverse chemical libraries for drug discovery and materials science. Future research will focus on expanding the repertoire of derivatization strategies for this scaffold.

Late-stage functionalization of the aromatic ring will be a key area of exploration. Techniques that allow for the selective introduction of a wide range of functional groups at various positions on the benzene (B151609) ring will be highly sought after. This will enable the rapid generation of analogues with diverse electronic and steric properties.

Furthermore, divergent synthesis strategies will be developed, where the core this compound structure is modified through a series of reactions to produce a wide array of structurally distinct molecules. This could involve transformations of the trifluoromethyl group or functionalization of the cyclohexyl ring, leading to novel scaffolds with potential applications in medicinal chemistry. The synthesis of such diverse libraries will be crucial for exploring the structure-activity relationships of new bioactive compounds.

Investigation of Structure-Reactivity Relationships for Directed Synthesis

A systematic investigation into the structure-reactivity relationships (SRRs) governing the synthesis and subsequent transformations of this compound will be essential for achieving predictable and directed synthesis. Future efforts will aim to develop a comprehensive understanding of how modifications to the starting materials, catalyst, and reaction conditions influence the outcome of chemical reactions.

For the synthesis of the core scaffold, studies will focus on how the electronic nature of substituents on the trifluoromethylbenzene ring and the nature of the phosphine ligand on the nickel catalyst affect reaction efficiency and selectivity. Quantitative Structure-Activity Relationship (QSAR) studies and other data-driven approaches, leveraging machine learning and statistical analysis, will be employed to build predictive models for catalyst performance and reaction outcomes. These models will be invaluable for the in silico design of optimal reaction conditions and for guiding the synthesis of specific target molecules with desired properties. This predictive capability will significantly accelerate the discovery and development of new chemical entities based on the this compound framework.

Q & A

Q. What are the common synthetic routes for 1-Cyclohexyl-2-(trifluoromethyl)benzene?

The synthesis typically involves introducing the cyclohexyl and trifluoromethyl groups onto a benzene ring. A nucleophilic substitution reaction is often employed, where a pre-functionalized benzene derivative (e.g., 1-chloro-2-(trifluoromethyl)benzene) undergoes coupling with cyclohexyl reagents. Alternative routes include Friedel-Crafts alkylation using cyclohexyl halides in the presence of Lewis acids like AlCl₃ . Key steps include:

- Halogenation : Introducing a leaving group (e.g., Cl) at the ortho position.

- Cyclohexylation : Using Grignard or organozinc reagents for cyclohexyl group attachment.

- Purification : Column chromatography or recrystallization to isolate the product.

Q. What spectroscopic methods are used to characterize this compound?

- NMR Spectroscopy : <sup>1</sup>H NMR identifies cyclohexyl proton environments (δ 1.2–2.2 ppm for cyclohexyl CH₂; δ 4.5–5.0 ppm for axial protons). <sup>19</sup>F NMR detects the trifluoromethyl group (δ -60 to -70 ppm) .

- IR Spectroscopy : C-F stretching (1100–1200 cm⁻¹) and aromatic C-H bending (700–900 cm⁻¹).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 228 for M⁺) and fragmentation patterns confirm the structure .

Q. What safety protocols are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods due to potential volatility and inhalation risks.

- Waste Disposal : Segregate halogenated waste for professional treatment to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the synthesis of this compound?

- Catalyst Selection : Lewis acids like FeCl₃ or BF₃·OEt₂ improve electrophilic substitution efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing intermediates.

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclohexylation .

- Kinetic Monitoring : Use in-situ <sup>19</sup>F NMR to track trifluoromethyl group stability under reaction conditions .

Q. How do researchers resolve spectral data contradictions arising from trifluoromethyl and cyclohexyl substituents?

- Decoupling Techniques : <sup>1</sup>H-<sup>19</sup>F heteronuclear decoupling in NMR simplifies splitting patterns.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental data .

- Comparative Studies : Analyze analogs (e.g., 1-Cyclopentyl derivatives) to isolate substituent effects .

Q. What experimental designs are effective for studying the biological activity of this compound?

- In Vitro Assays :

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (MIC values).

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess IC₅₀ .

- Structure-Activity Relationship (SAR) : Modify the cyclohexyl ring (e.g., substituent position) and compare bioactivity .

Q. How does the trifluoromethyl group influence the compound’s stability under oxidative conditions?

- Accelerated Stability Testing : Expose the compound to H₂O₂ or UV light and monitor degradation via HPLC.

- Electron-Withdrawing Effects : The -CF₃ group reduces electron density on the benzene ring, increasing resistance to electrophilic attack but enhancing susceptibility to nucleophilic substitution .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for similar trifluoromethylbenzene derivatives?

- Reproducibility Checks : Verify catalyst purity, solvent dryness, and inert atmosphere (N₂/Ar).

- Byproduct Analysis : Use GC-MS to identify side products (e.g., diaryl ethers from competing pathways) .

- Meta-Analysis : Compare literature data across solvents (e.g., DCM vs. THF) to identify optimal conditions .

Q. What methods validate the regioselectivity of cyclohexyl group attachment?

- Isotopic Labeling : Synthesize <sup>13</sup>C-labeled intermediates to track bond formation via NMR.

- X-ray Crystallography : Confirm substitution patterns in single crystals .

Methodological Best Practices

Q. How to design a robust purification protocol for this compound?

- Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5) for high-purity isolation.

- Recrystallization : Ethanol/water mixtures yield crystalline forms suitable for X-ray analysis .

Q. What advanced techniques characterize its interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Measure binding affinity to proteins (e.g., serum albumin).

- Molecular Docking : AutoDock Vina simulations predict binding modes in enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.